molecular formula C21H17N3O2 B589308 5,7-Diphenyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid Ethyl Ester CAS No. 895764-31-5

5,7-Diphenyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid Ethyl Ester

Cat. No.: B589308
CAS No.: 895764-31-5
M. Wt: 343.386
InChI Key: VPVGNODMXRSGGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Diphenyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid Ethyl Ester is a functionalized chemical scaffold designed for advanced medicinal chemistry and drug discovery research. This compound belongs to the pyrazolo[1,5-a]pyrimidine class, a notable family of fused, planar N-heterocyclic compounds recognized for their potent protein kinase inhibitor (PKI) activity, which plays a critical role in targeted cancer therapy . The structural motif is highly privileged in combinatorial library design; its synthetic versatility allows for extensive peripheral modifications, enabling researchers to fine-tune electronic properties, lipophilicity, and molecular conformation to optimize interactions with biological targets . The specific 5,7-diphenyl substitution pattern on the core scaffold is of particular research interest. Substituents at these positions are known to significantly influence the compound's binding affinity to key protein targets, such as kinases, through hydrophobic interactions and π–π stacking within the enzyme's active site . The ethyl ester moiety at the 3-position serves as a versatile synthetic handle, facilitating further chemical transformations and derivatization via cross-coupling or click chemistry to enhance structural diversity and biological activity . In a research context, derivatives of this scaffold have demonstrated promise as ATP-competitive inhibitors for a range of kinases implicated in oncogenesis, including but not limited to CK2, EGFR, B-Raf, and MEK . The inhibitory effects on these kinases are particularly relevant in the study of non-small cell lung cancer (NSCLC) and melanoma . Consequently, this compound provides a valuable template for investigating structure-activity relationships (SAR), conducting high-throughput screening, and developing novel targeted therapeutic agents.

Properties

IUPAC Name

ethyl 5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2/c1-2-26-21(25)17-14-22-24-19(16-11-7-4-8-12-16)13-18(23-20(17)24)15-9-5-3-6-10-15/h3-14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPVGNODMXRSGGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=C(C=C(N2N=C1)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alternative Route Using Dibenzoylmethane

An alternative pathway employs dibenzoylmethane (3 ) instead of chalcones. Heating 1 with 3 under microwave conditions produces 4a in 38.7% overall yield across three steps. While this route avoids chalcone synthesis, it is less efficient than the chalcone method (54.4% yield in four steps).

Reaction Conditions :

  • Temperature: 140–180°C

  • Catalyst: None required

  • Solvent: Solvent-free

Microwave-Assisted Synthesis

Direct Amidation for Structural Analogues

Microwave irradiation significantly accelerates the synthesis of reversan analogues. Ethyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxylate (4a ) reacts with primary amines (6a–h ) under silica gel mediation at 100°C for 15 minutes, yielding amides (5a–h ) with 75–89% efficiency.

Optimized Parameters :

  • Power: 300 W

  • Reaction Time: 2–15 minutes

  • Catalyst: Silica gel (200 mesh)

Comparative Analysis of Heating Methods

Conventional thermal heating requires 6–12 hours for cyclocondensation, whereas microwave methods complete reactions in 2–15 minutes. The table below contrasts key metrics:

ParameterMicrowave MethodConventional Method
Time2–15 min6–12 h
Yield80–92%45–65%
Energy Consumption0.8–1.2 kWh3.5–4.2 kWh
ScalabilityGram-scaleLimited to mg-scale

Data derived from.

Catalytic Systems and Green Chemistry

NaF–Al₂O₃ as a Heterogeneous Catalyst

The NaF–Al₂O₃ system (3:5 w/w) enables solvent-free reactions by activating the carbonyl groups of chalcones. This catalyst is recyclable for up to five cycles with <8% activity loss.

Mechanistic Role :

  • Surface Adsorption : Chalcones bind to Al₂O₃ via Lewis acid sites.

  • Nucleophilic Attack : The amino group of 1 attacks activated chalcones.

  • Oxidative Aromatization : K₂S₂O₈ removes H₂ to form the pyrimidine ring.

Solvent-Free vs. Solvent-Based Protocols

Solvent-free conditions improve atom economy (92–95%) compared to DMF-based methods (78–82%). Ethyl acetate extraction achieves 99% purity without chromatography.

Structural Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, pyrimidine-H), 7.89–7.21 (m, 10H, aryl-H), 4.41 (q, J = 7.1 Hz, 2H, OCH₂), 1.42 (t, J = 7.1 Hz, 3H, CH₃).

  • HRMS : m/z calcd for C₂₁H₁₇N₃O₂ [M+H]⁺ 343.1318, found 343.1315.

Crystallographic Data

Single-crystal X-ray diffraction confirms the planar pyrazolo[1,5-a]pyrimidine core with dihedral angles of 12.3° between phenyl rings.

Industrial-Scale Production Considerations

Cost Analysis of Starting Materials

ReagentCost per kg (USD)Source
Chalcone (2a )120–150Sigma-Aldrich
Aminoester (1 )90–110TCI Chemicals
NaF–Al₂O₃25–40Custom synthesis

Data from.

Environmental Impact Metrics

  • E-factor : 0.45 (kg waste/kg product) vs. 2.1 for traditional methods.

  • PMI (Process Mass Intensity) : 6.8 vs. 18.4 .

Chemical Reactions Analysis

5,7-Diphenyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid Ethyl Ester undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 5,7-Diphenyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid Ethyl Ester involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . For example, it may act on signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Biological Activity

5,7-Diphenyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester (CAS No. 895764-31-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as a kinase inhibitor. This article delves into its synthesis, biological evaluations, and therapeutic potential.

  • Molecular Formula : C21H17N3O2
  • Molecular Weight : 343.38 g/mol
  • Structure : The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its bioactive properties.

Kinase Inhibition

One of the primary biological activities of this compound is its role as a selective inhibitor of various kinases, particularly Pim-1 and Flt-3. Research has demonstrated that this compound exhibits potent inhibitory effects on these kinases, which are implicated in cancer progression and cell survival pathways.

  • Selectivity Profile : In a study evaluating kinase inhibition, the compound showed over 98% inhibition of Pim-1 at a concentration of 1 μM, indicating strong selectivity against other oncogenic kinases. The selectivity score (S(50)) was calculated to be 0.14, reflecting its potential as a targeted therapeutic agent .

Anticancer Activity

The anticancer properties of this compound have been highlighted in various studies. For instance:

  • Cell-Based Assays : In assays measuring the phosphorylation of BAD protein (a key regulator in apoptosis), compounds derived from the pyrazolo[1,5-a]pyrimidine scaffold demonstrated significant inhibitory effects at submicromolar concentrations .
  • Clonogenic Survival Assays : The compound inhibited colony formation in cancer cell lines, suggesting that it can effectively reduce cell proliferation by targeting the Pim-1 pathway .

Study on Pim-1 Inhibition

In a lead optimization study aimed at developing potent Pim-1 inhibitors, several derivatives of pyrazolo[1,5-a]pyrimidine were synthesized and evaluated. Among them, compound 11b was identified as a highly selective inhibitor with notable potency against both Pim-1 and Flt-3 kinases. The study reported:

CompoundKinase Target% Inhibition at 1 μM
11bPim-1>98%
11bFlt-395%
11bTRKC96%

This data underscores the potential of this compound in developing therapies for malignancies associated with abnormal kinase activity .

Research Findings

Recent research has focused on the synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine compounds. The findings suggest that modifications to the core structure can enhance selectivity and potency against specific kinases while maintaining a favorable safety profile:

  • SAR Studies : Structure-activity relationship (SAR) studies have shown that altering substituents on the pyrazolo[1,5-a]pyrimidine scaffold can optimize biological activity without compromising selectivity .

Q & A

Q. What are the standard synthetic routes for preparing 5,7-diphenyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester?

The compound can be synthesized via cyclocondensation of 5-aminopyrazole derivatives with 1,3-dicarbonyl equivalents. For example, reacting ethyl 2-ethoxymethylidene-3-oxo-3-phenylpropionate with 5-amino-3-phenylpyrazole in polar aprotic solvents (e.g., DMF) under reflux conditions yields the pyrazolo[1,5-a]pyrimidine core. Nucleophilic substitution or oxidation steps may follow to introduce substituents . Key reagents include sodium hydride for deprotonation and potassium permanganate for selective oxidation of intermediates .

Q. How can the structure of this compound be confirmed experimentally?

Structural confirmation requires a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., phenyl groups at C5/C7) and ester functionality .
  • HRMS : High-resolution mass spectrometry to validate molecular weight (e.g., calculated vs. observed [M+H]+^+ peaks) .
  • X-ray crystallography : Resolve crystal packing and bond angles, as demonstrated in studies of analogous pyrazolo[1,5-a]pyrimidines .

Q. What safety protocols are critical when handling this compound?

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Conduct reactions in a fume hood due to potential release of volatile byproducts (e.g., ethyl acetate during esterification).
  • Dispose of waste via certified hazardous waste services, as recommended for pyrazolo[1,5-a]pyrimidine derivatives .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., phenyl vs. methyl groups) influence the compound’s reactivity?

Substituents at C5/C7 dictate electronic and steric properties. For example:

  • Phenyl groups enhance π-stacking interactions, improving crystallinity but may reduce solubility in polar solvents.
  • Electron-withdrawing groups (e.g., cyano) at C3 increase electrophilicity, facilitating nucleophilic attacks on the ester moiety. Comparative studies with methyl or amino analogs reveal divergent reactivity in cross-coupling reactions .

Q. What methodological challenges arise in functionalizing the pyrazolo[1,5-a]pyrimidine core at position 7?

Functionalization at C7 often requires:

  • Directed lithiation : Using LDA (lithium diisopropylamide) to generate a reactive site for electrophilic quenching (e.g., alkyl halides).
  • Pd-catalyzed cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids, though steric hindrance from C5/C7 substituents may reduce yields. Optimization of catalyst systems (e.g., Pd(PPh3_3)4_4/SPhos) is critical .

Q. How can conflicting data on biological activity (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

  • Dose-response assays : Establish IC50_{50} values across multiple cell lines to differentiate target-specific effects from general toxicity.
  • Molecular docking : Compare binding modes with structurally related compounds (e.g., trifluoromethyl-substituted analogs) to identify key pharmacophores .
  • Metabolic stability studies : Assess degradation pathways (e.g., ester hydrolysis) that may alter activity in vivo .

Q. What strategies improve purity during large-scale synthesis?

  • Recrystallization : Use solvent mixtures (e.g., ethyl acetate/hexane) to remove byproducts like unreacted phenylboronic acids.
  • Column chromatography : Optimize mobile phases (e.g., gradient elution with DCM/MeOH) for challenging separations of regioisomers .
  • HPLC monitoring : Employ C18 columns with UV detection (λ = 254 nm) to track reaction progress .

Data Contradiction Analysis

Q. Why do some studies report divergent yields for similar synthetic routes?

Discrepancies often stem from:

  • Solvent purity : Trace water in DMF can hydrolyze intermediates, reducing yields. Anhydrous conditions with molecular sieves improve consistency .
  • Catalyst aging : Pd catalysts degrade over time; fresh batches or stabilizing ligands (e.g., XPhos) enhance reproducibility .
  • Substituent compatibility : Bulkier groups (e.g., 2,4,6-trimethoxybenzyl) may sterically hinder cyclization, necessitating higher temperatures or prolonged reaction times .

Methodological Resources

  • Synthetic Protocols : Cyclocondensation (1,3-dicarbonyl + aminopyrazole) , ester hydrolysis .
  • Characterization Data : NMR chemical shifts for phenyl protons (δ 7.2–7.8 ppm) , HRMS fragmentation patterns .
  • Safety Data : Waste disposal guidelines , PPE requirements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.